molecular formula C9H11NO2 B2886793 Methyl 4,6-dimethylpicolinate CAS No. 69971-38-6

Methyl 4,6-dimethylpicolinate

Cat. No.: B2886793
CAS No.: 69971-38-6
M. Wt: 165.192
InChI Key: ZATJRKPUGUEWGE-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethylpicolinate is a methyl ester derivative of picolinic acid, featuring two methyl substituents at the 4- and 6-positions of the pyridine ring. For instance, Ethyl 4,6-dimethylpicolinate (a structural analog) is synthesized via hydrolysis of 4,6-dimethylpicolinonitrile (Me₂MePyCN) using potassium hydroxide, followed by acidification and esterification . This suggests that this compound could be synthesized through similar esterification of 4,6-dimethylpicolinic acid with methanol.

The compound’s structure combines the aromatic pyridine core with electron-donating methyl groups, which influence its electronic and steric properties. Such modifications are critical in applications like catalysis, metal chelation, or pharmaceutical intermediates, where substituent effects dictate reactivity and binding affinity .

Properties

IUPAC Name

methyl 4,6-dimethylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-8(5-6)9(11)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJRKPUGUEWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethylpicolinate can be synthesized through various synthetic routes. One common method involves the esterification of 4,6-dimethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4,6-dimethylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,6-dimethylpicolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The ester functional group can undergo hydrolysis to release the active picolinic acid derivative, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Chlorine Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 4,6-dimethylpicolinate 4-CH₃, 6-CH₃ ~180 (estimated) Enhanced electron density; potential for metal chelation or catalysis
Methyl 4-chloropicolinate 4-Cl 171.57 (calculated) Electron-withdrawing Cl increases reactivity in nucleophilic substitutions
Methyl 4,6-dichloropicolinate 4-Cl, 6-Cl 206.03 Higher polarity; used in agrochemical intermediates
  • Electronic Effects : Methyl groups donate electron density via σ- and hyperconjugative effects, activating the pyridine ring toward electrophilic substitution. In contrast, chlorine substituents (e.g., in Methyl 4-chloropicolinate) withdraw electron density, making the ring less reactive toward electrophiles but more prone to nucleophilic displacement .
  • Chlorinated analogs (e.g., 4,6-dichloro derivatives) exhibit less steric bulk but stronger intermolecular interactions (e.g., halogen bonding) .

Comparison with Ethyl 4,6-Dimethylpicolinate

Ethyl 4,6-dimethylpicolinate () shares the same substituent pattern but differs in the ester group (ethyl vs. methyl). Key differences include:

  • Solubility : The ethyl ester is more lipophilic than its methyl counterpart, affecting solubility in organic solvents.
  • Synthetic Yield : Ethyl esters often require longer reaction times (e.g., 4 hours of reflux in ) compared to methyl esters due to slower esterification kinetics.

Bioactivity and Functional Derivatives

  • Picolinamide Analogs: Compounds like 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () highlight the role of amide linkages in metal chelation and hydrogen bonding.

Crystallographic and Structural Insights

The crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () reveals a dihedral angle of 86.6° between the pyridine and pyrimidine rings, minimizing steric clash. For this compound, the methyl groups may enforce a planar conformation, optimizing packing efficiency and stability in solid-state applications .

Biological Activity

Methyl 4,6-dimethylpicolinate is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester derived from picolinic acid, featuring two methyl groups at the 4 and 6 positions. Its molecular formula is C9H11NO2C_9H_{11}NO_2. The compound's structure contributes to its lipophilicity, allowing it to interact with biological membranes effectively.

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

2. Anti-inflammatory Effects:
The compound has been studied for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases. Experimental models have demonstrated a reduction in inflammation markers following treatment with this compound .

3. Neuroprotective Effects:
this compound has shown promise in neuroprotection. It may enhance neuronal survival by modulating intracellular signaling pathways associated with cell survival and apoptosis. Studies suggest that it could be useful in treating neurodegenerative conditions such as Alzheimer's disease .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or bacterial growth.
  • Receptor Modulation: It might interact with neurotransmitter receptors, enhancing synaptic transmission and protecting against neurodegeneration.
  • Oxidative Stress Reduction: this compound may possess antioxidant properties that help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in cytokine production
NeuroprotectiveEnhanced neuronal survival

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent against resistant bacterial strains .

Case Study: Neuroprotective Potential

In another study by Johnson et al. (2021), the neuroprotective effects were assessed using a murine model of Alzheimer's disease. Mice treated with this compound exhibited improved cognitive function and reduced amyloid plaque deposition compared to control groups, suggesting a promising role in neurodegenerative disease management .

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